molecular formula C17H16ClN3O3S B10963468 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B10963468
M. Wt: 377.8 g/mol
InChI Key: FHNRVEJPNRKCNX-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 3608-86-4

    Molecular Weight: 279.728 g/mol

Preparation Methods

The compound can be synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocyanate in acetone as a solvent. The reaction is heated at 50°C and stirred for 3 hours, resulting in an orange solution .

Chemical Reactions Analysis

    Reactions: It may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions can yield diverse products, such as derivatives or modified forms of the compound.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential therapeutic properties.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Remember that this information is based on available data, and additional research may provide deeper insights

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C17H16ClN3O3S/c1-12-16(19-25(23,24)15-11-7-6-10-14(15)18)17(22)21(20(12)2)13-8-4-3-5-9-13/h3-11,19H,1-2H3

InChI Key

FHNRVEJPNRKCNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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